Product packaging for Dopamine, gly-pro-amide-(Cat. No.:CAS No. 117992-61-7)

Dopamine, gly-pro-amide-

Cat. No.: B039576
CAS No.: 117992-61-7
M. Wt: 321.33 g/mol
InChI Key: CWVQYILEMLNGAH-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dopamine, gly-pro-amide- is a synthetic, modified neurochemical conjugate designed for advanced research applications. This compound ingeniously fuses the endogenous catecholamine neurotransmitter dopamine with the dipeptide glycyl-proline (Gly-Pro) in an amide linkage. This structural modification is hypothesized to enhance metabolic stability and potentially influence blood-brain barrier permeability compared to native dopamine, making it a valuable tool for probing dopaminergic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19N3O5 B039576 Dopamine, gly-pro-amide- CAS No. 117992-61-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117992-61-7

Molecular Formula

C15H19N3O5

Molecular Weight

321.33 g/mol

IUPAC Name

(2S)-N-(2-aminoacetyl)-1-[2-(3,4-dihydroxyphenyl)acetyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C15H19N3O5/c16-8-13(21)17-15(23)10-2-1-5-18(10)14(22)7-9-3-4-11(19)12(20)6-9/h3-4,6,10,19-20H,1-2,5,7-8,16H2,(H,17,21,23)/t10-/m0/s1

InChI Key

CWVQYILEMLNGAH-JTQLQIEISA-N

SMILES

C1CC(N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)CN

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)CN

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)CN

Other CAS No.

117992-61-7

Synonyms

dopamide-glycyl-proline
dopamine, Gly-Pro-amide-
glycyl-prolyl-dopamide

Origin of Product

United States

Synthetic Methodologies for Dopamine, Gly Pro Amide and Analogues

General Strategies for Peptidomimetic Synthesis

The foundation of many peptidomimetics lies in the construction of rigid scaffolds that mimic the secondary structures of peptides, such as β-turns. These scaffolds are crucial for holding the pharmacophoric groups in the correct orientation for biological activity.

Lactams, which are cyclic amides, are privileged structures in medicinal chemistry and serve as effective scaffolds for peptidomimetics. nih.gov The synthesis of β-lactam scaffolds, in particular, has been a focus of research for creating reverse turn surrogates. A practical and high-yield method for producing enantiopure α,α'-disubstituted β-lactam scaffolds involves the ring-opening of α-substituted-α-methoxycarbonyl-N-nosylaziridines. acs.orgnih.gov This procedure is advantageous as it starts from readily available α-substituted serinates and α-amino acid derivatives. nih.gov

The versatility of lactam-based scaffolds is further demonstrated by their incorporation into more complex structures to mimic specific peptide conformations, such as pseudo β-turn peptidomimetics based on β²- and β²,²-homo-Freidinger lactam analogs. nih.gov These can be prepared through a single-step cyclization of specific α-hydroxy-β-amino acids within a peptide chain. nih.gov

Table 1: Overview of Selected Lactam-Based Scaffold Synthetic Strategies

Scaffold Type Key Reaction Starting Materials Advantage
α,α'-disubstituted β-lactam Ring-opening of N-nosylaziridines α-substituted serinates, α-amino acid derivatives General, short, high-yielding acs.orgnih.gov

To achieve a higher degree of conformational rigidity, bicyclic and spiro-bicyclic scaffolds are employed. These three-dimensional structures are rich in sp³-hybridized carbon centers, allowing for the exploration of new chemical space. researchgate.net The construction of these complex scaffolds often involves multi-step synthetic sequences. For instance, aza-tetracyclic scaffolds can be asymmetrically constructed through an intramolecular Diels-Alder reaction of bicyclic precursors derived from L-tyrosine. researchgate.net

Spiro bicyclic lactams based on pipecolic acid have been synthesized to act as β-turn mimics. researchgate.net Another approach involves the biological synthesis of bicyclic peptides through ribosomal synthesis and phage display, which allows for the generation of libraries with enormous diversity (up to 10¹⁴ different compounds). nih.gov A chemical strategy for creating cell-permeable bicyclic peptides involves fusing a linear peptide to a cell-penetrating peptide (CPP) motif and then bicyclizing the structure around a small-molecule scaffold, such as 3,5-bis(mercaptomethyl)benzoic acid (BMB), by forming an amide and two disulfide bonds. nih.gov

Table 2: Examples of Bicyclic and Spiro-Bicyclic Scaffold Construction

Scaffold Class Synthetic Approach Key Feature Application
Bicyclo[3.3.1]nonane Multi-step chemical synthesis sp³-carbon-rich 3D scaffold researchgate.net Targeting protein-protein interactions researchgate.net
Spiro Bicyclic Lactams Based on Pipecolic Acid β-turn mimicry researchgate.net Peptidomimetic design researchgate.net
Phage-displayed Bicyclic Peptides Biological synthesis via phage display High diversity libraries nih.gov Drug discovery nih.gov

The indolizidinone skeleton is a well-studied scaffold for mimicking the type-VI β-turn, a conformation that contains a cis-amide bond. nih.gov The synthesis of these mimics is crucial for studying conformation-bioactivity relationships. A convergent strategy has been developed for the synthesis of symmetrical type-VI β-turn mimics, significantly reducing the number of steps compared to a linear approach. nih.gov This method is particularly useful when the i+1 and i+2 residues of the turn are identical. nih.gov

Furthermore, enantiopure indolizidin-2-one amino acids featuring various functional groups (alcohol, acid, azide) have been synthesized. acs.org These routes often involve reductive aminations, methanesulfonate (B1217627) displacements, and lactam cyclizations to form the core indolizidinone heterocycle. acs.org A stereoselective synthesis of constrained dipeptide surrogates, specifically (5S)- and (7S)-hydroxy indolizidin-2-one N-(Boc)amino esters, has been achieved from L-serine via an iodolactonization reaction. X-ray analysis confirmed that the resulting bicyclic structure resembled the central residues of an ideal type II' β-turn. mdpi.com

Targeted Synthesis of Dopamine (B1211576), Gly-Pro-Amide- Derivatives

The synthesis of dopamine-peptide conjugates requires methods that can form an amide bond between the amine of dopamine and the carboxyl group of a peptide (or amino acid) without affecting the sensitive catechol hydroxyl groups of dopamine.

An improved process for synthesizing amino acid amides of dopamine involves reacting an active ester of an N-protected amino acid directly with a salt of dopamine (3,4-dihydroxyphenethylamine). google.com This method offers higher yields and greater ease of preparation compared to routes that require protection of the dopamine hydroxyl groups. google.com The N-carbobenzyloxy protecting group is commonly used for the amino acid, which can be subsequently cleaved by hydrogen reduction. google.com

This direct acylation approach can be extended to dipeptides like Gly-Pro. The synthesis would involve first creating the N-protected Gly-Pro dipeptide and then activating its C-terminal carboxyl group to react with dopamine hydrochloride.

Table 3: Key Steps in the Direct Synthesis of Dopamine Amino Acid Amides google.com

Step Description Reagents/Conditions
1. Amino Acid Protection The amino group of the amino acid (or peptide) is protected. N-carbobenzyloxy chloride
2. Active Ester Formation The carboxyl group of the protected amino acid is activated. N-hydroxysuccinimide, dicyclohexylcarbodiimide
3. Coupling Reaction The active ester is reacted directly with a dopamine salt. Dopamine hydrochloride, triethylamine (B128534); 20-50°C for 3-20 hours

Other dopamine derivatives have been synthesized by linking moieties to the amino group or the catechol ring through amide, ester, carbamate (B1207046), or glycosidic bonds. researchgate.net For example, N-acyl derivatives of L-DOPA (a precursor to dopamine) are prepared by condensing the amino group with fatty acids, often using triethylamine in combination with other bases or coupling reagents. academie-sciences.fr

Derivatization Approaches for Modulating Compound Properties

Once the core structure is synthesized, derivatization is often performed to fine-tune the compound's properties, such as its stability against enzymatic degradation.

N-terminal capping of peptides and peptidomimetics with acyl groups is a widely used strategy to enhance their proteolytic stability. nih.gov This modification shields the N-terminus from the action of aminopeptidases. N-terminal acetylation, for instance, has been shown to significantly decrease the rate of proteolysis in human plasma for certain peptides. nih.govacs.org

The choice of the acyl group can influence the degree of stabilization. Studies on N-acylated peptoids have shown that the electronic effects of the acyl group are important. mdpi.com While N-capping does not typically impact self-assembly behavior or the ability to encapsulate payloads, it effectively enhances stability against non-specific proteases. acs.orgcuny.edu This strategy is inspired by nature, as several native hormones and neuropeptides feature N-terminal capping with groups like pyroglutamyl and acetyl. nih.gov

Table 4: Compound Names Mentioned

Compound Name
Dopamine, gly-pro-amide-
α-substituted-α-methoxycarbonyl-N-nosylaziridines
3,5-bis(mercaptomethyl)benzoic acid (BMB)
Indolizidin-2-one amino acids
(5S)- and (7S)-hydroxy indolizidin-2-one N-(Boc)amino esters
N-carbobenzyloxy amino acid
3,4-dihydroxyphenethylamine (Dopamine)

Glycosyl Conjugation for Carrier-Mediated Delivery Concepts

The targeted delivery of dopamine analogues to the central nervous system (CNS) is significantly hindered by the blood-brain barrier (BBB). A prominent strategy to overcome this obstacle is the conjugation of dopamine derivatives to sugar molecules, a method designed to exploit the endogenous glucose transport systems. nih.govnih.gov Specifically, the glucose transporter type 1 (GLUT-1), which is highly expressed at the BBB, is targeted to facilitate the entry of these modified compounds into the brain. researchgate.netnih.gov

Researchers have synthesized various glucosyl dopamine derivatives, creating potential prodrugs that interact with the GLUT-1 carrier. nih.gov These synthetic strategies involve linking a sugar moiety, such as glucose or galactose, to either the amino group or the catechol ring of dopamine. nih.govnih.gov The linkages explored include amide, ester, carbamate, peptide, and glycosidic bonds. nih.gov

A series of studies by Fernandez and co-workers involved synthesizing glycosyl derivatives by attaching a sugar to dopamine through different linkers. nih.gov For instance, the amino group of dopamine was connected to the C-1, C-3, or C-6 positions of a sugar molecule using a succinyl linker or a carbamate bond. nih.gov In other analogues, the sugar was attached to the phenolic groups of dopamine via a glycosidic bond. nih.gov

The efficacy of these glycoconjugates as prodrugs was assessed by monitoring their stability in various media and their affinity for the GLUT-1 transporter. nih.gov Findings revealed that most of the synthesized compounds demonstrated marked stability in buffer solutions and plasma. researchgate.netnih.gov Crucially, several of these compounds were capable of releasing dopamine upon incubation with brain extracts, with the rate of release being dependent on the nature of the bond linking the dopamine and glucose moieties. researchgate.netnih.gov This suggests that after transport across the BBB, the prodrug can be enzymatically cleaved to release the active dopamine molecule within the CNS. researchgate.net

Further structure-activity relationship studies provided insights into the interaction with the GLUT-1 transporter. It was found that new glucosyl conjugates with substitutions at the C-6 position of the sugar were more potent inhibitors of glucose transport compared to derivatives substituted at the C-1 and C-3 positions. researchgate.netnih.gov This indicates that the position of conjugation on the sugar molecule is a critical factor in designing effective carrier-mediated delivery systems.

Table 1: Properties of Synthesized Glycosyl-Dopamine Conjugates
Compound TypeLinkage TypeSugar PositionStability ProfileKey Finding
Glucosyl-DopamineSuccinyl Linker (Ester)C-3 (Glucose)Moderately stable in buffer (pH 7.4) and rat plasma. nih.govDemonstrated central effects in dopaminergic models. nih.gov
Galactosyl-DopamineSuccinyl Linker (Ester)C-6 (Galactose)Showed moderate stability in aqueous solutions and plasma. nih.govCapable of undergoing enzymatic cleavage to regenerate the parent drug. nih.gov
Glucosyl-DopamineCarbamateC-1, C-3, C-6Stable in buffer and plasma; released dopamine in brain extracts. researchgate.netAnomeric carbamates were effective at releasing dopamine after incubation. researchgate.net
Glucosyl-DopamineGlycosidic-Stable in buffer and plasma; slowly hydrolyzed to dopamine in brain extract. researchgate.netGlycosidic linkage provided protection from oxidation. researchgate.net
Glucosyl-DopamineAmide/Peptide-Generally stable in physiological conditions. nih.govC-6 substituted conjugates showed higher potency as GLUT-1 inhibitors. researchgate.netnih.gov

Amide-Based Prodrug Design for Optimized Pharmacokinetics

The design of prodrugs utilizing amide bonds represents a cornerstone in the strategy to enhance the pharmacokinetic properties of dopamine and its analogues. researchgate.netmdpi.com Compared to ester-based prodrugs, amide linkages generally offer superior chemical and enzymatic stability, which is a critical attribute for a successful prodrug. nih.govnih.gov This enhanced stability helps to prevent premature degradation in the periphery, allowing the intact prodrug to reach its intended target. nih.govmdpi.com

Amide-based prodrugs, including both monomeric and dimeric forms, have been shown to facilitate enhanced penetration of the BBB and lead to more favorable pharmacokinetic profiles. nih.govresearchgate.net The modification of the dopamine molecule through an amide linkage can alter its physicochemical properties, such as lipophilicity, to overcome pharmacokinetic challenges. nih.gov

One successful approach involves the conjugation of dopamine with amino acids via an amide bond. This strategy aims to hijack specific nutrient transporters at the BBB. For example, linking a phenylalanine promoiety to the parent drug through an amide bond can target the L-type amino acid transporter 1 (LAT1), which is known to transport large neutral amino acids into the brain. mdpi.com This targeted delivery mechanism can significantly increase the concentration of the therapeutic agent within the CNS. mdpi.com

An example of a clinically evaluated amide prodrug is Docarpamine, chemically known as [N-(N-acetyl-L-methionyl)-O,O-bis(ethoxycarbonyl)dopamine]. nih.gov This pseudopeptide prodrug of dopamine is readily absorbed and converted to dopamine in vivo. nih.govosti.gov Another innovative design is N-3,4-bis(pivaloyloxy)dopamine-3-(dimethylamino)propanamide (PDDP), a brain-specific derivative. nih.gov This compound incorporates two dipivaloyloxy groups to increase lipophilicity, along with a brain-targeted ligand (N,N-dimethyl amino group) attached via an amide linkage. nih.gov In vivo studies demonstrated that the brain concentration of PDDP was significantly higher than that of L-DOPA, showcasing the effectiveness of this targeted amide prodrug design. nih.gov

Dimeric amide prodrugs have also been synthesized and have demonstrated considerable stability in buffer solutions (at pH 1.3 and 7.4). nih.gov Furthermore, they exhibit a slow and sustained release of the active drug when tested in human plasma, which can help in maintaining therapeutic levels over a longer period. nih.gov

Table 2: Characteristics of Amide-Based Dopamine Prodrugs
Prodrug Name/TypeStructural ModificationTarget Transporter (if applicable)Pharmacokinetic Advantage
Amino Acid ConjugatesAmide bond linking dopamine to an amino acid (e.g., phenylalanine). mdpi.comL-type amino acid transporter 1 (LAT1). mdpi.comEnhanced brain penetration by utilizing endogenous transporters. mdpi.com
Dimeric Amide ProdrugsTwo drug molecules linked via an amide-containing structure. nih.govN/AHigh stability in buffer and plasma; slow, sustained release of the active drug. nih.gov
DocarpamineN-acyl derivative (pseudopeptide). nih.govN/AWell-absorbed orally and effectively converted to dopamine in vivo. nih.govosti.gov
PDDPAmide linkage to a dimethylamino group (targeting ligand) and dipivaloyloxy groups (lipophilicity). nih.govPutative pyrilamine (B1676287) cationic transporters. nih.govSignificantly increased brain accumulation compared to L-DOPA. nih.gov
General Amide ProdrugsAmide bond formation at the primary amine of dopamine. researchgate.netN/AGreater stability compared to ester prodrugs, leading to improved bioavailability. nih.govresearchgate.net

Dopamine Receptor Allosteric Modulation and Pharmacological Characterization

Dopamine (B1211576) Receptor Subtype Selectivity Research

Allosteric modulators derived from PLG exhibit notable selectivity for specific dopamine receptor subtypes, a characteristic attributed to the lower evolutionary conservation of allosteric binding sites compared to the highly conserved orthosteric sites mdpi.com. This selectivity allows for targeted modulation of distinct dopaminergic pathways.

The endogenous neuropeptide L-Prolyl-L-leucyl-glycinamide (PLG) has been identified as an allosteric modulator of the dopamine D2 and D4 receptor subtypes nih.gov. Its synthetic analogues have been developed to enhance potency and explore the therapeutic potential of this mechanism. One of the most potent and well-characterized analogues is 3(R)-[(2(S)-pyrrolidinylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide, also known as PAOPA patsnap.comrndsystems.comresearchgate.net. Research has demonstrated that PAOPA is a selective positive allosteric modulator of dopamine D2 and D4 receptors researchgate.net. These modulators function by increasing the affinity of the high-affinity state of the receptor for agonists and increasing the proportion of receptors in this G-protein-coupled high-affinity state nih.govmcmaster.ca. This potentiation of agonist binding occurs without affecting the binding of antagonists, a hallmark of allosteric modulation mdpi.commcmaster.ca.

The dopamine receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) mdpi.com. Allosteric modulators based on the PLG scaffold demonstrate significant preferential activity for the D2-like receptor subfamily. Studies on PAOPA, for instance, have shown that it effectively enhances agonist binding to D2 and D4 receptors, while having no significant effect on agonist binding at the D1 receptor subtype nih.gov. This selectivity is a key advantage of allosteric modulators, as the D1-like and D2-like receptor families often mediate different, and sometimes opposing, physiological effects nih.govplos.orgconsensus.app. The ability to selectively modulate the D2-like family without directly impacting D1-like receptor signaling allows for a more targeted intervention in dopaminergic pathways.

Allosteric Binding Site Characterization

The mechanism of action for "Dopamine, gly-pro-amide-" type modulators is fundamentally dependent on their interaction with a binding site that is separate from the orthosteric pocket where dopamine binds.

Evidence for non-orthosteric binding is multifaceted. A primary indicator is that these compounds modulate the binding and function of orthosteric agonists while typically having no effect on the binding of orthosteric antagonists mdpi.com. For example, PLG and its analogues enhance the binding of dopamine agonists like N-propylnorapomorphine (NPA) to the D2 receptor nih.govnih.gov. Furthermore, competition and displacement assays using radiolabeled peptidomimetics of PLG have demonstrated that these molecules bind to a site that is distinct from the dopamine binding site researchgate.net. The development of a specific radioligand for the PLG allosteric site has allowed for direct competition binding assays, where PLG and its peptidomimetics can displace the radioligand, confirming they share a common, non-orthosteric binding domain nih.gov.

While the precise amino acid contacts for the PLG class of modulators on the D2 receptor are still under detailed investigation, research on other D2 allosteric modulators has identified several potential binding regions. Molecular dynamics simulations have suggested the presence of an allosteric site located at the extracellular end of the receptor, in a pocket formed by transmembrane helices (TM) 1, 2, and 7 nih.gov. Other studies have identified a lipid-exposed, extrahelical allosteric site toward the intracellular side of the D2 receptor, defined by residues in TM1, TM7, and helix 8 acs.org. Additionally, molecular modeling has been used to probe allosteric sites, including the entire D2L isoform with its intracellular loop 3 (ICL3) researchgate.net. While not directly involving PLG-type molecules, these findings highlight that the D2 receptor possesses multiple, topographically distinct pockets capable of binding allosteric modulators and influencing receptor function.

Conformational Dynamics and Bioactive Conformations of Peptidomimetics

The three-dimensional shape, or conformation, of PLG and its analogues is critical to their modulatory activity. The structure-activity relationship (SAR) is tightly linked to the specific conformations these molecules adopt nih.govmcmaster.canih.govbiorxiv.org.

Extensive conformational analysis, including classical potential function calculations, indicates that a type II β-turn is a strongly preferred and biologically significant conformation for PLG nih.govproquest.comresearchgate.netnih.gov. This structure is characterized by a 10-membered hydrogen-bonded ring researchgate.net. To validate this hypothesis, researchers have designed and synthesized conformationally constrained peptidomimetics that lock the molecule into specific shapes.

One highly potent analogue, which is 10,000 times more active than PLG, was designed as a rigid gamma-lactam-based molecule to mimic this β-turn nih.gov. Further studies using diastereoisomeric 5.6.5 spiro bicyclic scaffolds have produced peptidomimetics constrained in either a type II β-turn or a polyproline II (PPII) helix conformation nih.gov. Interestingly, these different constrained conformations resulted in opposing activities. Compounds mimicking the type II β-turn (e.g., compound 1a) and the PPII helix (e.g., compound 3a) acted as positive allosteric modulators, enhancing agonist binding. In contrast, their corresponding diastereoisomers (compounds 1b and 3b) were the first PLG peptidomimetics found to act as negative allosteric modulators, decreasing agonist binding nih.gov. This demonstrates that subtle changes in the molecule's three-dimensional structure, dictated by its conformational constraints, can dramatically alter its pharmacological function from potentiation to inhibition.

Table 1: Effects of Conformationally Constrained PLG Peptidomimetics on Dopamine D2 Receptor Agonist Binding

CompoundConstrained ConformationEffect on Agonist ([³H]NPA) BindingModulation Type
1aType II β-turn mimicEnhanced binding by 14.6%Positive Allosteric Modulator (PAM)
1bDiastereoisomer of 1aDecreased agonist bindingNegative Allosteric Modulator (NAM)
3aPolyproline II helix mimicEnhanced binding by 21.4%Positive Allosteric Modulator (PAM)
3bDiastereoisomer of 3aDecreased agonist bindingNegative Allosteric Modulator (NAM)

This table summarizes findings from studies on diastereoisomeric peptidomimetics, highlighting how specific molecular conformations lead to distinct allosteric modulatory effects on the dopamine D2 receptor nih.gov.

Type II β-Turn Conformation Hypothesis and Validation

The prevailing hypothesis regarding the bioactive conformation of Pro-Leu-Gly-NH2 (PLG) and its analogues at the dopamine receptor allosteric site is the Type II β-turn. nih.govnih.gov This spatial arrangement is believed to correctly position the key pharmacophore groups required for modulatory activity. nih.gov Structure-activity relationship studies using conformationally constrained analogues have provided substantial evidence to support this hypothesis. nih.gov

A significant validation of this theory came from the development of highly rigid peptidomimetics designed to mimic a Type II β-turn. For instance, a highly constrained 5.6.5 spiro bicyclic lactam peptidomimetic (Compound 1a) was found to be significantly more potent than PLG in enhancing the binding of dopamine agonists. nih.gov This analogue not only showed greater potency in competition binding assays but also more significantly increased the proportion of dopamine receptors in their high-affinity state, which is coupled to G-proteins. nih.gov

Further studies involving the replacement of the (R)-gamma-lactam residue in potent analogues with other lactam structures (β-lactam, δ-lactam, ε-lactam) also support the Type II β-turn hypothesis. nih.gov Analogues that maintained a psi (ψ) 2 torsion angle in the vicinity of that observed in a Type II β-turn generally exhibited significant modulatory activity. nih.gov For example, analogues with (R)-β-lactam, (R)-aminosuccinimide, (R)-cycloseryl, (R)-δ-lactam, and (S)-ε-lactam residues were effective in enhancing agonist binding to dopamine receptors, consistent with the proposed bioactive conformation. nih.gov The activity of these constrained analogues reinforces the idea that the Type II β-turn structure is crucial for positive allosteric modulation of the dopamine receptor. nih.gov

Polyproline II Helix and Type VI β-Turn Conformations in Modulation

While the Type II β-turn hypothesis is well-supported, the activity of certain analogues that cannot adopt this conformation has led to the investigation of other potential bioactive structures, namely the Polyproline II (PPII) helix and the Type VI β-turn. nih.govnih.gov

The triproline analogue, Pro-Pro-Pro-NH2, which is incapable of forming a Type II β-turn, was surprisingly found to be active in modulating dopamine receptors. nih.gov This led to the postulation that it might adopt an alternative conformation that presents the essential pharmacophores in a similar three-dimensional arrangement to that of a Type II β-turn. nih.gov Molecular modeling suggested that a PPII helix, a left-handed helix with three residues per turn, could be one such conformation. nih.govwikipedia.org The development of a peptidomimetic constrained in a PPII helix conformation (Compound 3a) which demonstrated positive allosteric modulatory activity, lent strong support to this hypothesis. nih.govnih.gov

Similarly, inconsistencies arose from homochiral prolyl PLG analogues which were found to be highly active despite being unable to form a Type II β-turn. nih.gov Researchers speculated that these molecules might adopt a Type VI β-turn, which is characterized by a cis-amide bond involving a proline residue in the i+2 position. nih.gov A comparison of the Type VI and Type II β-turns reveals that while the projection of the carboxamide carbonyl groups differs significantly (by nearly 109°), the key amide NH2 group occupies a similar relative space in both conformations. nih.gov This suggests that the amide NH2 group may be a more critical pharmacophore for activating the allosteric site than the carboxamide carbonyl group. nih.gov The synthesis and evaluation of analogues constrained in a Type VI β-turn conformation were undertaken to test this hypothesis, revealing that this conformation is indeed a viable alternative for dopamine receptor modulation. nih.gov

Structure-Activity Relationship (SAR) Studies of Dopamine, Gly-Pro-Amide- and Analogues

Impact of Structural Constraints on Modulatory Activity

The systematic introduction of structural constraints into PLG analogues has been a cornerstone of SAR studies to elucidate the bioactive conformation and enhance potency. By replacing flexible portions of the peptide with rigid cyclic structures, researchers have been able to probe the conformational requirements for dopamine receptor modulation.

One of the most potent analogues developed, 3(R)-(N-L-prolylamino)-2-oxo-1-pyrrolidineacetamide (a gamma-lactam analogue), was found to be approximately 10,000 times more active than PLG under specific preincubation conditions. nih.gov This compound, which constrains the Leu-Gly-NH2 dipeptide segment, significantly enhanced dopamine agonist binding at nanomolar and picomolar concentrations. nih.gov Further exploration of lactam ring size and stereochemistry revealed varied effects on activity. nih.gov

(R)-β-lactam and (R)-aminosuccinimide analogues were found to be as effective as PLG. nih.gov

(R)-cycloseryl, (R)-δ-lactam, and (S)-ε-lactam analogues appeared to be more effective than PLG in enhancing agonist binding. nih.gov

An analogue with an (R)-ε-lactam residue was found to be inactive. nih.gov

These findings indicate that while a certain degree of conformational restriction is beneficial, the specific geometry imposed by the constraint is critical for optimal activity. Similarly, studies on triproline analogues like Pro-Pro-Pro-NH2 and its substituted counterparts showed that these constrained peptides could significantly increase the ratio of high- to low-affinity dopamine receptor states. mcmaster.ca

Influence of Substituent Moieties on Receptor Interaction

The nature and position of substituent moieties on the core structure of PLG analogues play a crucial role in their interaction with the dopamine receptor. SAR studies have shown that even minor chemical modifications can significantly alter binding affinity and modulatory effects.

For many dopamine receptor ligands, specific substitutions on aromatic rings are key determinants of affinity and selectivity. For example, in the substituted benzamide (B126) class of ligands, a polar hydrogen-bond-accepting substituent at the meta-position and/or a hydrogen-bond-donating/accepting group at the para-position can enhance binding affinity for the D4 receptor subtype. nih.gov While not PLG analogues, these studies highlight the sensitivity of dopamine receptors to substituent patterns.

In the context of PLG peptidomimetics, the key pharmacophores are considered to be the amide NH2 group and the carboxamide carbonyl group. nih.gov The observation that both Type II and Type VI β-turn mimics can be active, despite a significant difference in the orientation of their carboxamide carbonyl groups, suggests the primacy of the amide NH2 group's spatial position for positive allosteric modulation. nih.gov The tolerance for varied structural features, provided that the crucial pharmacophoric elements are correctly presented, is a key theme in the SAR of these compounds.

Stereochemical Determinants of Modulatory Mode (Positive vs. Negative Allosterism)

A fascinating aspect of the SAR of PLG analogues is the discovery that stereochemistry can act as a molecular switch, determining whether the compound acts as a positive or a negative allosteric modulator. This was demonstrated through the synthesis and evaluation of diastereoisomeric pairs of highly constrained peptidomimetics. nih.govnih.gov

Using a 5.6.5 spiro bicyclic scaffold to create rigid mimics of both the Type II β-turn and the Polyproline II helix, researchers found that a change in the chirality at the bridgehead of the scaffold could completely reverse the modulatory effect on the dopamine receptor. nih.govnih.gov

Compound 1a (a Type II β-turn mimic) and Compound 3a (a PPII helix mimic) were identified as positive allosteric modulators, increasing the binding of dopamine agonists. nih.govnih.gov

Their corresponding diastereoisomers, Compound 1b and Compound 3b , were the first PLG peptidomimetics discovered to act as negative allosteric modulators, decreasing the binding of agonists to the dopamine receptor. nih.govnih.gov

This stereochemical dependence underscores the highly specific nature of the interaction between the modulator and its binding site on the receptor. The ability to switch between positive and negative modulation by altering a single chiral center provides a powerful tool for designing probes to investigate the mechanisms of allosteric regulation at the dopamine receptor.

In Vitro Pharmacological Assays and Characterization

The pharmacological effects of Dopamine, gly-pro-amide- and its analogues are characterized through a variety of in vitro assays designed to measure their interaction with and modulation of dopamine receptors. These assays are fundamental to understanding the potency, efficacy, and mechanism of action of these compounds.

A primary method involves radioligand binding assays . These experiments typically use membranes prepared from cells (e.g., HEK cells) stably expressing specific dopamine receptor subtypes (D2, D3, etc.) or from dopamine-rich brain regions like the striatum. nih.govnih.gov The ability of a PLG analogue to modulate the receptor is often assessed by its effect on the binding of a radiolabeled dopamine agonist (e.g., [3H]NPA or ADTN). nih.govnih.govnih.gov An increase in agonist binding in the presence of the test compound indicates positive allosteric modulation. nih.gov

Functional assays are employed to determine the intrinsic activity of the compounds. A common technique is the forskolin-dependent adenylyl cyclase inhibition assay . nih.govrsc.org Dopamine D2-like receptors are Gαi/o-coupled, and their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov By measuring the compound's ability to inhibit forskolin-stimulated cAMP production, researchers can classify it as an agonist, partial agonist, or antagonist. nih.govrsc.org

Functional uptake and efflux assays are used for characterizing interactions with the dopamine transporter (DAT). nih.gov These cell-based assays measure the ability of a compound to inhibit the uptake of a labeled substrate (like [3H]dopamine) into cells expressing DAT or to induce the reverse transport (efflux) of a pre-loaded substrate. nih.gov These methods allow for the determination of key pharmacological parameters such as IC50 (for inhibition) and EC50 (for efflux). nih.gov

Data Tables

Table 1: Modulatory Activity of Conformationally Constrained PLG Analogues

Analogue TypeConstraint FeatureObserved Activity (relative to PLG)Bioactive Conformation Hypothesis
Gamma-Lactam3(R)-(N-L-prolylamino)-2-oxo-1-pyrrolidineacetamide~10,000x more activeType II β-Turn
Beta-Lactam(R)-beta-lactam residueAs effective as PLGType II β-Turn
Delta-Lactam(R)-delta-lactam residueMore effective than PLGType II β-Turn
Epsilon-Lactam(S)-epsilon-lactam residueMore effective than PLGType II β-Turn
TriprolinePro-Pro-Pro-NH2ActivePolyproline II Helix

Source: Data compiled from multiple research articles. nih.govnih.govmcmaster.ca

Table 2: Stereochemical Control of Allosteric Modulation

CompoundScaffold TypeStereochemistryModulatory Effect on Agonist Binding
1a 5.6.5 Spiro BicyclicDiastereomer APositive (Increase)
1b 5.6.5 Spiro BicyclicDiastereomer BNegative (Decrease)
3a 5.6.5 Spiro BicyclicDiastereomer CPositive (Increase)
3b 5.6.5 Spiro BicyclicDiastereomer DNegative (Decrease)

Source: Data from studies on diastereoisomeric peptidomimetics. nih.govnih.gov

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for characterizing the interaction of a ligand with a receptor. These assays utilize a radioactively labeled ligand (radioligand) that binds to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled compound, such as "Dopamine, gly-pro-amide-," researchers can determine the affinity of the unlabeled compound for the receptor.

The principle behind these assays in the context of allosteric modulation is to observe the effect of the modulator on the binding of a primary ligand (agonist or antagonist) to the dopamine receptor. For instance, L-Prolyl-L-leucyl-glycinamide (PLG), an endogenous neuropeptide, has been shown to allosterically modulate the dopamine D2 receptor by increasing the binding affinity of agonists. nih.gov Peptidomimetics of PLG have also demonstrated the ability to either enhance or decrease the binding of dopamine receptor agonists. nih.gov

In a typical radioligand binding assay to characterize "Dopamine, gly-pro-amide-," one might use a radiolabeled dopamine receptor agonist, such as [³H]N-propylnorapomorphine ([³H]NPA), or an antagonist, like [³H]spiperone. The experiments would be conducted using membrane preparations from cells expressing specific dopamine receptor subtypes (e.g., D1, D2, D3).

Table 1: Hypothetical Radioligand Binding Data for Dopamine, gly-pro-amide- at the D2 Receptor

RadioligandTest CompoundParameterValue
[³H]SpiperoneDopamine, gly-pro-amide-Kᵢ (nM)Data not available in search results
[³H]NPADopamine, gly-pro-amide-Fold shift in agonist affinityData not available in search results

This table is for illustrative purposes only. Specific binding data for "Dopamine, gly-pro-amide-" was not found in the provided search results.

The data from such assays would reveal whether "Dopamine, gly-pro-amide-" binds to the dopamine receptor and, if so, with what affinity (Kᵢ value). Furthermore, by observing its effect on the binding of a known agonist, it can be determined if it acts as a positive or negative allosteric modulator. A positive allosteric modulator would increase the affinity of the agonist, while a negative allosteric modulator would decrease it.

Cell-Based Functional Assays

While binding assays provide crucial information about the physical interaction of a compound with a receptor, cell-based functional assays are essential for understanding the functional consequences of this interaction. nih.gov These assays measure the downstream signaling events that occur upon receptor activation. Dopamine receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. uni-regensburg.de

For dopamine D1-like receptors (D1 and D5), activation typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. unc.edu Conversely, D2-like receptors (D2, D3, and D4) are generally coupled to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. uni-regensburg.de

To characterize the functional effects of "Dopamine, gly-pro-amide-," cell lines expressing specific dopamine receptor subtypes would be utilized. The effect of the compound on dopamine-mediated signaling would then be measured. For example, a common assay involves measuring changes in intracellular cAMP levels in response to dopamine in the presence and absence of "Dopamine, gly-pro-amide-."

Table 2: Hypothetical Functional Assay Data for Dopamine, gly-pro-amide- on Dopamine-induced cAMP Response

Dopamine Receptor SubtypeTest CompoundParameterResult
D1Dopamine, gly-pro-amide-Modulation of Dopamine-induced cAMP increaseData not available in search results
D2Dopamine, gly-pro-amide-Modulation of Dopamine-induced cAMP decreaseData not available in search results

This table is for illustrative purposes only. Specific functional data for "Dopamine, gly-pro-amide-" was not found in the provided search results.

An increase in the dopamine-induced cAMP response in D1-expressing cells would suggest that "Dopamine, gly-pro-amide-" is a positive allosteric modulator of D1 receptors. Conversely, a potentiation of the dopamine-induced decrease in cAMP in D2-expressing cells would indicate positive allosteric modulation of D2 receptors.

Assessment of Ligand Efficacy and Potency

The efficacy and potency of a ligand are critical parameters in its pharmacological characterization. Potency refers to the concentration of a ligand required to produce a specific effect, often expressed as the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀). Efficacy, on the other hand, describes the maximum response a ligand can produce.

In the context of an allosteric modulator like "Dopamine, gly-pro-amide-," its potency would be determined by the concentration at which it produces its modulatory effect on the primary ligand's response. Its efficacy would be the extent to which it can enhance or diminish the maximal effect of the primary ligand.

These parameters are typically determined from dose-response curves generated from functional assays. For example, by treating cells with a fixed concentration of dopamine and varying concentrations of "Dopamine, gly-pro-amide-," a dose-response curve for the modulatory effect can be generated to determine its EC₅₀.

Table 3: Hypothetical Potency and Efficacy Data for Dopamine, gly-pro-amide-

ParameterDopamine Receptor SubtypeValue
EC₅₀ for allosteric modulation (nM)D2Data not available in search results
Maximal enhancement of dopamine efficacy (%)D2Data not available in search results

This table is for illustrative purposes only. Specific efficacy and potency data for "Dopamine, gly-pro-amide-" was not found in the provided search results.

The assessment of ligand efficacy and potency is crucial for understanding the potential therapeutic utility of a compound. A highly potent and efficacious positive allosteric modulator could potentially be used to enhance dopaminergic signaling in conditions where it is deficient, such as Parkinson's disease. nih.gov

Biochemical Pathways and Enzymatic Stability of Dopamine, Gly Pro Amide Derivatives

Enzymatic Degradation Profiles of Dopamine (B1211576) Peptides

The therapeutic efficacy of peptide-based prodrugs, such as Dopamine, gly-pro-amide-, is critically dependent on their stability and degradation profile within biological systems. The enzymatic landscape of the body, particularly the activity of various peptidases, dictates the rate and location of active drug release.

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of peptides and proteins. In the case of Dopamine, gly-pro-amide-, the terminal glycine residue is the initial target for these enzymes. The scissile bond is the peptide bond between the glycine and proline residues. The specificity of aminopeptidases can vary, with some showing a preference for certain amino acids at the N-terminus.

The presence of a proline residue adjacent to the N-terminal amino acid can significantly influence the rate of cleavage. Proline's unique cyclic structure imposes conformational constraints on the peptide backbone. Specific enzymes, such as post-proline dipeptidyl aminopeptidase, are specialized to cleave at the carboxyl side of proline residues, typically releasing an N-terminal dipeptide. This suggests that the degradation of Dopamine, gly-pro-amide- may proceed via the release of the Gly-Pro dipeptide, liberating the dopamine amide, which would then be further hydrolyzed to release dopamine.

The stability of dopamine-peptide prodrugs varies significantly between the peripheral circulation (plasma) and the central nervous system (CNS). Amide-based prodrugs are generally designed to exhibit greater stability in plasma compared to ester-based prodrugs, which are susceptible to rapid hydrolysis by plasma esterases. This enhanced stability in the periphery is crucial to allow the prodrug to reach its target site, such as the brain, before significant degradation occurs.

Research on analogous dopamine-amino acid prodrugs demonstrates this principle. For instance, a dopamine-phenylalanine conjugate (DA-PHEN) was found to be rapidly hydrolyzed in human plasma with a half-life of 28 minutes. In contrast, it underwent much slower cleavage by cerebral enzymes, with a half-life of 460 minutes in brain homogenates. This differential stability supports the strategy of using such prodrugs to deliver dopamine to the CNS, where it can be released in a more sustained manner. While specific data for Dopamine, gly-pro-amide- is not detailed, this provides a strong model for its expected behavior.

Comparative Stability of a Representative Dopamine-Peptide Prodrug (DA-PHEN)
Biological MilieuHalf-life (t½)Primary Enzymatic Activity
Human Plasma28 minutesHigh amidase/peptidase activity
Brain Homogenates460 minutesLower, more specific enzymatic cleavage

Metabolic Fates and Biotransformation Pathways

The metabolic journey of Dopamine, gly-pro-amide- involves two primary stages: the initial biotransformation of the prodrug to release active dopamine, and the subsequent metabolism of dopamine itself.

Following administration, the prodrug is subject to hydrolysis, primarily by peptidases or amidases, which cleave the amide bond linking the Gly-Pro moiety to dopamine. This enzymatic action releases free dopamine, glycine, and proline into the system.

Once liberated, dopamine is metabolized through well-established pathways primarily involving two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).

Monoamine Oxidase (MAO): Located on the outer membrane of mitochondria, MAO catalyzes the oxidative deamination of dopamine to form 3,4-dihydroxyphenylacetaldehyde (DOPAL). DOPAL is then rapidly converted by aldehyde dehydrogenase (ALDH) to 3,4-dihydroxyphenylacetic acid (DOPAC).

Catechol-O-methyltransferase (COMT): This enzyme transfers a methyl group to one of the hydroxyl groups on the catechol ring of dopamine, forming 3-methoxytyramine.

DOPAC and 3-methoxytyramine can be further metabolized. COMT can act on DOPAC to produce homovanillic acid (HVA), and MAO can act on 3-methoxytyramine to also produce HVA. HVA is the major final metabolite of dopamine and is eventually excreted. The protected nature of the dopamine molecule within the prodrug structure prevents this first-pass metabolism, allowing for higher bioavailability of the active compound.

Key Enzymes in the Biotransformation of Dopamine, gly-pro-amide-
EnzymeRoleSubstrateProduct
Peptidases/AmidasesProdrug ActivationDopamine, gly-pro-amide-Dopamine + Gly-Pro
Monoamine Oxidase (MAO)Dopamine DegradationDopamine3,4-Dihydroxyphenylacetaldehyde (DOPAL)
Catechol-O-methyltransferase (COMT)Dopamine DegradationDopamine3-Methoxytyramine
Aldehyde Dehydrogenase (ALDH)Dopamine DegradationDOPAL3,4-Dihydroxyphenylacetic acid (DOPAC)

Prodrug Strategies and Enzyme-Catalyzed Activation Mechanisms

The design of Dopamine, gly-pro-amide- as a prodrug is a deliberate strategy to overcome the inherent pharmacokinetic limitations of dopamine, particularly its inability to cross the blood-brain barrier (BBB).

Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo transformation in the body to release the active compound. This conversion can be chemical (e.g., hydrolysis in different pH environments) or, more commonly, enzymatic.

Dopamine, gly-pro-amide- is a carrier-linked prodrug where the dopamine molecule is attached to a peptide carrier via a biodegradable amide linkage. The activation of this prodrug is primarily an enzyme-catalyzed process. Amidases and peptidases present in plasma, the liver, and the target tissue (brain) recognize and hydrolyze the amide bond. This process is designed to occur at a controlled rate, ideally with increased activity at the desired site of action, to release dopamine where it is needed.

A key aspect of the prodrug strategy for CNS-targeted drugs is the utilization of endogenous transport systems at the BBB. The BBB is equipped with various solute carriers (SLCs) that facilitate the transport of essential nutrients like amino acids, peptides, and glucose into the brain.

By attaching dopamine to the dipeptide Gly-Pro, the prodrug is designed to mimic the natural substrates of peptide or amino acid transporters, such as the Large Neutral Amino Acid Transporter (LAT1) or peptide transport systems (PEPT). This "Trojan horse" strategy allows the otherwise impermeable dopamine molecule to be shuttled across the BBB. Once inside the CNS, the prodrug can be cleaved by brain-resident enzymes, liberating dopamine in close proximity to its target receptors in dopaminergic pathways. Other carrier systems, such as the glucose transporter (GLUT1), have also been explored by linking dopamine to sugar moieties to achieve similar goals.

In-Depth Analysis of Dopamine, Gly-Pro-Amide-: A Search for Computational Research

Despite a comprehensive search of scientific literature and databases, no specific research focused on the molecular interactions and computational modeling of the chemical compound "Dopamine, gly-pro-amide-" has been identified. The user's request for a detailed article structured around specific computational chemistry methodologies for this particular molecule cannot be fulfilled with scientifically accurate and verifiable information.

The inquiry centered on a detailed outline, including sections on in silico approaches for receptor-ligand interaction analysis, theoretical models of allosteric activation, and pharmacophore modeling. These are standard and powerful techniques in modern drug discovery and molecular biology. However, their application to "Dopamine, gly-pro-amide-" does not appear to be documented in publicly accessible research.

Searches were conducted for studies involving:

Molecular docking and binding affinity predictions: To understand how "Dopamine, gly-pro-amide-" might fit into and interact with receptor binding sites.

Molecular dynamics simulations: To observe the dynamic behavior of the compound when complexed with a receptor over time.

Theoretical models of allosteric activation: To investigate if the compound could act as an allosteric modulator, influencing receptor function from a site other than the primary binding site. This included looking for evidence of "molecular switch" mechanisms and conformational ensemble dynamics.

Pharmacophore modeling and ligand design: To identify the essential chemical features of "Dopamine, gly-pro-amide-" that would be crucial for its biological activity and for the design of similar molecules.

While extensive research exists on the computational modeling of dopamine itself, its various synthetic and natural analogs, and other peptide-dopamine conjugates, no retrievable studies specifically name or analyze the "Dopamine, gly-pro-amide-" conjugate. acs.orgmdpi.comnih.govmeilerlab.orgnih.govresearchgate.netnih.govnih.govnih.govmdpi.comwikipedia.orgwikipedia.org

This lack of specific data makes it impossible to generate the thorough, informative, and scientifically accurate content requested for each section and subsection of the provided outline. To proceed with creating the article would require speculation and the fabrication of data, which falls outside the scope of providing factual and reliable information.

It is possible that research on this specific compound exists but has not been published, is part of proprietary research within a pharmaceutical or academic institution, or is described under a different chemical nomenclature that was not accessible through the search terms used.

Therefore, until such research becomes publicly available, a detailed article on the molecular interactions and computational modeling of "Dopamine, gly-pro-amide-" as per the user's structured request cannot be produced.

Molecular Interactions and Computational Modeling in Dopamine, Gly Pro Amide Research

Glycine Signaling Interplay with Dopaminergic and Glutamatergic Systems

Glycine is a multifaceted amino acid in the central nervous system, functioning as both a primary inhibitory neurotransmitter in the spinal cord and brainstem and as a critical co-agonist at N-methyl-D-aspartate (NMDA) receptors throughout the brain. nih.govpnas.org This dual role places glycine at a crucial intersection of the dopaminergic and glutamatergic systems. The glutamatergic system, the main excitatory network in the brain, is intricately linked with dopaminergic pathways, and glycine signaling is a key modulator of this relationship.

The activation of NMDA receptors, a subtype of ionotropic glutamate receptors, is a fundamental process for excitatory neurotransmission and synaptic plasticity. frontiersin.org A unique feature of these receptors is their requirement for the simultaneous binding of glutamate and a co-agonist, which is typically glycine or D-serine. nih.gov Therefore, the availability of glycine in the synaptic cleft can significantly influence the level of glutamatergic activity.

This modulation of the glutamatergic system has direct consequences for dopaminergic neurotransmission. For instance, NMDA receptors are known to regulate the release of dopamine (B1211576) in brain regions such as the striatum. nih.gov By enhancing NMDA receptor function, glycine can indirectly influence dopamine levels. The concentration of synaptic glycine is tightly regulated by glycine transporters, particularly Glycine Transporter 1 (GlyT1), which is found on glial cells surrounding the synapse. frontiersin.org Inhibition of GlyT1 leads to an increase in synaptic glycine, thereby potentiating NMDA receptor activity and subsequently modulating dopamine release. nih.govmichaeljfox.org

Research has shown that enhancing NMDA receptor function through the inhibition of GlyT1 can lead to the restoration of dopamine levels and functional recovery in preclinical models of Parkinson's disease. michaeljfox.orgjneurosci.orgnih.gov This highlights the therapeutic potential of targeting glycine signaling to influence the dopaminergic system.

The Gly-Pro dipeptide structure within "Dopamine, gly-pro-amide-" is also of interest. Glyproline peptides, such as Pro-Gly-Pro, are known for their high metabolic stability and neuroprotective effects. nih.gov The presence of this motif could potentially confer greater stability and unique pharmacological properties to the dopamine molecule.

Below are data tables summarizing key findings from the literature that illustrate the interplay between glycine signaling and the glutamatergic and dopaminergic systems.

Table 1: Affinity of Glycine for NMDA Receptor Subtypes
NMDA Receptor SubtypeGlycine Affinity (EC50 or KD)Reference
GluN1/GluN2A~1–3 µM nih.gov
Receptors in young cortical neurons (predominantly GluN2B)~20 nM nih.gov
Receptors in mature cortical neurons (mixed GluN2A/2B)~800 nM nih.gov
Table 2: Effects of GlyT1 Inhibition on Dopaminergic and Glutamatergic Systems
GlyT1 InhibitorEffectSystem ImplicatedReference
NFPS ((+)-N[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine)Modulates striatal dopamine releaseDopaminergic, Glutamatergic (via NMDA receptors), GABAergic nih.gov
Generic GlyT1 InhibitorsPromote dopaminergic re-innervation in a preclinical model of Parkinson's diseaseDopaminergic, Glutamatergic (via NMDA receptors on dopamine neurons) michaeljfox.orgjneurosci.orgnih.gov
Org25935Elevates dopamine levels in the nucleus accumbensDopaminergic, Glycinergic frontiersin.org

Emerging Research Avenues and Future Directions

Development of Highly Selective Allosteric Modulators

A significant frontier in dopamine (B1211576) receptor pharmacology is the development of highly selective allosteric modulators. Unlike traditional drugs that compete with dopamine, allosteric modulators bind to a distinct site on the receptor, allowing for a finer-tuning of dopaminergic neurotransmission. nih.gov These modulators can be classified as positive allosteric modulators (PAMs), which enhance the effects of the endogenous ligand, negative allosteric modulators (NAMs), which diminish the endogenous ligand's effects, or silent allosteric modulators (SAMs), which bind to the allosteric site without altering receptor activity on their own. nih.govresearchgate.net

Research into analogues of L-prolyl-L-leucyl-glycinamide (PLG) has demonstrated the feasibility of creating highly selective modulators. nih.gov Studies have shown that PLG can increase the affinity of the high-affinity state of the dopamine D2 receptor for agonists. nih.govcapes.gov.br The development of peptidomimetics—compounds that mimic the structure and function of peptides—has been particularly fruitful. By constraining the peptide's structure, researchers can lock it into a specific bioactive conformation, leading to distinct pharmacological effects. This approach has successfully produced compounds that act as either positive or negative allosteric modulators, showcasing the potential for precise control over receptor function. nih.gov For instance, subtle structural modifications can dramatically change a compound's activity, transforming a PAM into a NAM. nih.gov This level of precision offers a therapeutic advantage, as allosteric modulators are subject to a "ceiling effect," which may prevent overdosing and lead to safer medications. nih.gov

Exploration of Novel Scaffolds and Chemical Space for Dopamine, Gly-Pro-Amide- Analogues

The limitations of natural peptides, such as poor metabolic stability, have driven the exploration of novel chemical scaffolds for PLG analogues. The goal is to create more drug-like molecules that retain the desired modulatory activity while having improved pharmacokinetic properties. acs.org A key strategy involves using highly constrained scaffolds to mimic specific peptide conformations, such as a type II β-turn or a polyproline II (PPII) helix. nih.gov

One successful example is the use of a 5.6.5 spiro bicyclic lactam scaffold. nih.gov This rigid structure was used to create pairs of peptidomimetics that mimic either a β-turn or a PPII helix. Remarkably, depending on the stereochemistry at the bridgehead carbon of the scaffold, the resulting compounds acted as either positive or negative allosteric modulators of the dopamine D2 receptor. nih.gov This demonstrates that the scaffold itself is a critical determinant of pharmacological activity.

Other innovative approaches to expanding the chemical space include:

Cyclization: Creating cyclic and macrocyclic analogues can improve conformational rigidity and metabolic resistance. nih.gov

Amide Bond Isosteres: Replacing peptide bonds with non-natural linkers, such as aminomethylene groups, can enhance stability against enzymatic degradation in plasma. acs.orgnih.gov

Novel Heterocyclic Cores: Structure-based virtual screening has identified entirely new, non-peptide scaffolds, such as the thieno[2,3-d]pyrimidine (B153573) moiety, that can act as allosteric modulators of the D2 receptor. nih.gov

These explorations into novel chemical space are crucial for moving beyond traditional peptide structures and developing robust, clinically viable therapeutic agents.

Compound ClassScaffold TypeExample CompoundsObserved Effect on D2 Receptor
PLG Peptidomimetic5.6.5 Spiro Bicyclic (Type II β-Turn Mimic)1aPositive Allosteric Modulator
PLG Peptidomimetic5.6.5 Spiro Bicyclic (Type II β-Turn Mimic)1bNegative Allosteric Modulator
PLG Peptidomimetic5.6.5 Spiro Bicyclic (PPII Helix Mimic)3aPositive Allosteric Modulator
PLG Peptidomimetic5.6.5 Spiro Bicyclic (PPII Helix Mimic)3bNegative Allosteric Modulator

Advanced In Vitro Pharmacological Characterization Techniques

The nuanced mechanism of allosteric modulators requires a sophisticated suite of in vitro assays to fully characterize their pharmacological profiles. These techniques move beyond simple binding affinity measurements to quantify the functional impact of these compounds on receptor signaling. nih.gov Assays are typically performed in cell lines that stably or transiently express the specific dopamine receptor subtype under investigation. nih.govnih.gov

Key in vitro characterization methods include:

Radioligand Binding Assays: These assays are used to determine the modulator's affinity for the allosteric site (Ki) and to measure how the modulator affects the binding of a radiolabeled agonist or antagonist to the primary binding site. For example, studies on PLG used [3H]n-propylnor-apomorphine ([3H]NPA) to show that the peptide enhanced agonist binding in bovine striatal membranes. capes.gov.br

Functional Assays: These assays measure the downstream consequences of receptor activation.

cAMP Assays: Since D2 receptors are Gαi-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Forskolin-dependent adenylyl cyclase inhibition assays can determine the intrinsic activity of a compound, identifying it as an agonist, antagonist, or partial agonist. rsc.org

[35S]GTPγS Binding Assays: This assay measures the activation of G-proteins, providing a direct readout of receptor activation and the efficacy of a ligand. researchgate.net

Transporter Function Assays: For compounds that may also interact with dopamine transporters (DAT), specific functional assays are employed. These include kinetic uptake assays to determine the affinity (KM) and maximal velocity (Vmax) of dopamine uptake, as well as efflux assays to measure a ligand's ability to induce reverse transport of dopamine. nih.govnih.gov

Assay TypePurposeKey Parameters Measured
Radioligand BindingMeasures affinity for receptor sites and cooperativity.Ki (inhibitory constant), Bmax (receptor density)
cAMP Functional AssayMeasures impact on second messenger signaling.EC50 (potency), Emax (efficacy), Intrinsic Activity
[35S]GTPγS BindingMeasures G-protein activation directly.EC50 (potency), Emax (efficacy)
Transporter Uptake AssayCharacterizes interaction with dopamine transporters.KM (substrate affinity), Vmax (transport rate), IC50 (inhibitor potency)
Transporter Efflux AssayMeasures ability to induce neurotransmitter release.EC50 (potency for efflux)

Systems Biology Approaches to Dopaminergic Peptide Function

To fully understand the therapeutic potential and possible side effects of novel dopaminergic peptides, research is moving toward a systems biology approach. universiteitleiden.nl This holistic methodology integrates data from various 'omics' fields—such as genomics, proteomics, and metabolomics—to build computational models of biological systems. universiteitleiden.nlnih.gov Instead of focusing on a single receptor, systems biology aims to elucidate how a compound affects the entire network of interactions within a cell or organism. nih.gov

For dopaminergic peptides, a systems biology approach could:

Model Downstream Signaling: Move beyond receptor binding to map the entire cascade of protein interactions and changes in gene expression that occur after receptor modulation.

Identify Network-Level Effects: Analyze how modulating dopaminergic tone with a peptide analogue affects interconnected cellular processes, such as cellular metabolism, autophagy, and cell survival pathways. nih.gov

Predict Therapeutic Outcomes: By creating validated, constraint-based metabolic models of human dopaminergic neurons, researchers can simulate the effects of a drug and pinpoint potential therapeutic targets or off-target effects. universiteitleiden.nl

This approach is essential for understanding complex neurological conditions like Parkinson's disease, where dysfunction extends beyond a single neurotransmitter system to involve widespread metabolic and cellular changes. universiteitleiden.nl By applying systems biology, the field can bridge the gap between molecular action and physiological outcomes, paving the way for more effective and personalized medicines.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing dopamine derivatives such as gly-pro-amide conjugates?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is critical for structural elucidation and purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) should be used to confirm covalent bonding between dopamine and gly-pro-amide moieties. For glycomics or peptidomics, protocols from glycomics frameworks like MIRAGE can guide experimental standardization .
  • Data Considerations : Include retention times (HPLC), fragmentation patterns (MS/MS), and chemical shift assignments (NMR) in supplementary materials. Cross-reference with databases using InChIKeys (e.g., VYFYYTLLBUKUHU-UHFFFAOYSA-N for dopamine) to ensure consistency .

Q. How can researchers optimize synthesis protocols for dopamine-peptide conjugates?

  • Methodological Answer : Use solid-phase peptide synthesis (SPPS) for gly-pro-amide backbone assembly, followed by dopamine coupling via carbodiimide chemistry. Monitor reaction efficiency with real-time UV-Vis spectroscopy. Adhere to reproducibility guidelines by pre-registering synthetic steps and documenting solvent purity, temperature, and catalyst concentrations .
  • Troubleshooting : If yields are low, evaluate protecting group strategies (e.g., Fmoc for amines) or switch to microwave-assisted synthesis for improved kinetics .

Q. What factors influence the stability of gly-pro-amide-dopamine conjugates under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies at varying pH (4–9), temperatures (25–37°C), and oxidative conditions (H₂O₂ exposure). Use LC-MS to track degradation products (e.g., free dopamine or hydrolyzed peptides). Compare results with stability data from analogous catecholamine-peptide systems .
  • Data Interpretation : Apply kinetic modeling (e.g., Arrhenius plots) to predict shelf-life and identify critical degradation pathways .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo studies of dopamine-modified compounds be resolved?

  • Methodological Answer : Discrepancies often arise from differences in bioavailability, metabolism, or blood-brain barrier penetration. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge in vitro potency (e.g., receptor binding assays) and in vivo efficacy (e.g., microdialysis in rodent models). Validate with dual radiolabeling (³H-dopamine, ¹⁴C-peptide) to track conjugate distribution .
  • Case Study : In Parkinson’s disease models, compare striatal dopamine release (in vivo) with in vitro neuronal activation assays to identify confounding factors like enzymatic degradation .

Q. What strategies enable integration of multi-omics data in dopamine-conjugate research?

  • Methodological Answer : Combine transcriptomics (RNA-seq of dopaminergic neurons) with proteomics (quantitative MS of conjugate-interacting proteins) and metabolomics (NMR-based flux analysis). Use bioinformatics pipelines like STRING or KEGG to map pathways affected by gly-pro-amide modifications. Reference glycomics standards (MIRAGE) for glycosylation profiling .
  • Data Challenges : Address batch effects with normalization algorithms (e.g., ComBat) and validate findings using orthogonal methods (e.g., siRNA knockdown of candidate genes) .

Q. How can researchers design clinically translatable studies for dopamine conjugates while addressing species-specific differences?

  • Methodological Answer : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For toxicology, compare rodent and human pluripotent stem cell-derived neurons to assess species-specific metabolism. Incorporate biomarkers like glycated albumin (for systemic effects) or time-in-range (TIR) glucose monitoring for metabolic stress .
  • Ethical Considerations : Preclinical studies must adhere to NIH guidelines for humane endpoints and data transparency. Use platforms like ClinicalTrials.gov for protocol pre-registration .

Tables for Key Data

Parameter Analytical Method Reference
Conjugate PurityHPLC-UV/ESI-MS
Dopamine Release KineticsMicrodialysis + LC-MS/MS
Stability (pH 7.4, 37°C)Accelerated Degradation Study
Multi-omics IntegrationRNA-seq + Proteomics

Notes for Implementation

  • Reproducibility : Follow AGREE-II guidelines for experimental reporting, including raw data deposition in repositories like Zenodo .
  • Ethical Compliance : For human tissue studies, obtain IRB approval and document informed consent using templates from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.